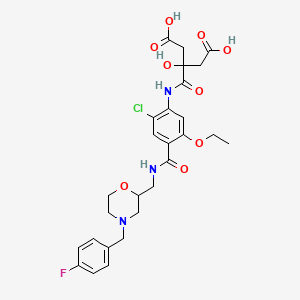

Mosapride Citric Amide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mosapride Citric Amide is a derivative of Mosapride . It acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist . It is used as a gastroprokinetic agent .

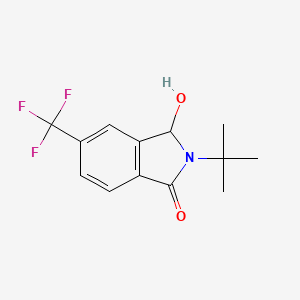

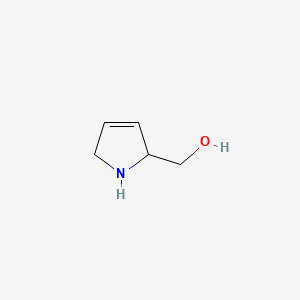

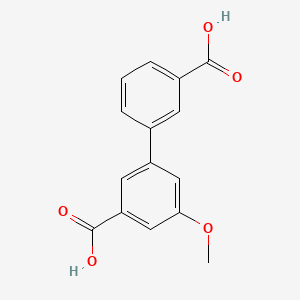

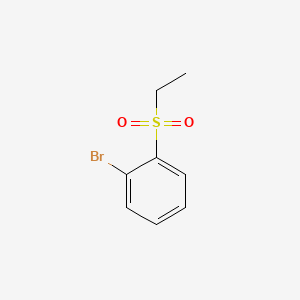

Molecular Structure Analysis

The molecular formula of Mosapride Citric Amide is C27H31ClFN3O9 . The molecular weight is 596.01 . The structure includes a 4-fluorophenylmethyl group and a 2-morpholinylmethyl group .Physical And Chemical Properties Analysis

Mosapride Citric Amide appears as an orange to brown solid . It has a melting point of 156-158°C . Its solubility is slight in acetonitrile, aqueous base, methanol (when heated), and water .科学研究应用

Gastrectomy

- Field : Medical Science

- Application : Mosapride Citrate has been studied for its effects on intestinal recovery following gastrectomy .

- Method : In a double-blind randomized trial, patients scheduled for laparoscopic or robotic gastrectomy for gastric cancer were assigned to either a control (placebo) or experimental (mosapride citrate) group. The drug was administered on postoperative days 1–5 .

- Results : The study found that Mosapride Citrate does not benefit the recovery of intestinal motility after minimally invasive gastrectomy in patients with gastric cancer. Therefore, routine postoperative use of Mosapride Citrate is not recommended in such patients .

Postoperative Ileus

- Field : Medical Science

- Application : Mosapride Citrate has been used to treat postoperative ileus .

- Method : Mosapride Citrate is a widely used prokinetic medication administered as both preventive and curative measures for postoperative ileus. It stimulates 5-hydroxytryptamine 4 (5-HT4) receptors located on neurons of the gastrointestinal tract, promoting bowel motility .

- Results : A study reported that Mosapride Citrate reduces the duration of postoperative ileus and may improve outcomes after gastrointestinal surgery .

Bowel Motility

- Field : Medical Science

- Application : Mosapride Citrate is used as a gastroprokinetic agent .

- Method : Mosapride Citrate acts on 5-hydroxytryptamine type 4 (5-HT4) receptors in the gastrointestinal plexus, increasing the release of acetylcholine and enhancing gastrointestinal motility and gastric emptying .

- Results : The specific results of this application are not provided in the source .

Analytical Method Development

- Field : Pharmaceutical Science

- Application : Mosapride Citric Amide can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Mosapride .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results of this application are not provided in the source .

Synthesis of Amides

- Field : Synthetic Chemistry

- Application : Mosapride Citric Amide, being an amide, can be used in the synthesis of other amides .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results of this application are not provided in the source .

Pharmaceutical Reference Standards

- Field : Pharmaceutical Science

- Application : Mosapride Citric Amide can be used as a reference standard in the pharmaceutical industry .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results of this application are not provided in the source .

Electrosynthesis

- Field : Synthetic Chemistry

- Application : Mosapride Citric Amide, being an amide, can be used in the preparation and applications of amides using electrosynthesis .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results of this application are not provided in the source .

安全和危害

未来方向

While specific future directions for Mosapride Citric Amide are not mentioned in the search results, Mosapride, the parent compound, is under investigation for the treatment and prevention of Postoperative Ileus and Gastric Peroral Endoscopic Pyloromyotomy (G-POEM) . This suggests potential future directions for Mosapride Citric Amide as well.

属性

IUPAC Name |

3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDVZKTRICFBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClFN3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737196 |

Source

|

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mosapride Citric Amide | |

CAS RN |

1215825-20-9 |

Source

|

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)

![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)

![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)

![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)